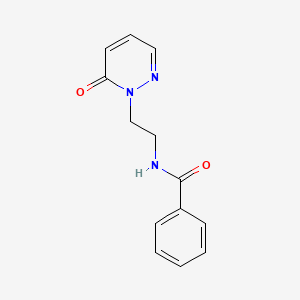

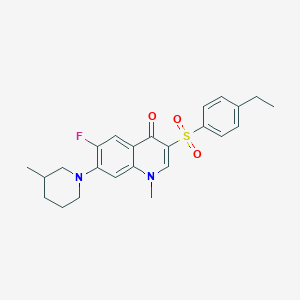

![molecular formula C12H17F2NO B2648403 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one CAS No. 2097863-54-0](/img/structure/B2648403.png)

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one” is a complex organic molecule. It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a smaller three-membered ring . The molecule also contains two fluorine atoms attached to the same carbon atom, which is part of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one” is quite complex due to its spirocyclic nature. The presence of fluorine atoms adds to this complexity. The InChI code provided gives a detailed description of the molecule’s structure .Aplicaciones Científicas De Investigación

Synthesis and Reactions

Acid-catalyzed Polyfluoroarylation "1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one" and related compounds are utilized in the polyfluoroarylation of arenes. This process is facilitated by acid catalysts like AlCl3 or H2SO4, yielding polyfluorinated phenoxybiaryls. Such reactions are significant in the synthesis of complex fluorinated compounds, which are crucial in various fields, including pharmaceuticals and material science (Kovtonyuk & Kobrina, 2011).

Formation with Diazomethane These compounds can react with diazomethane to form mixtures of diastereomeric fluorinated 1-oxaspiro[2.5]octa-4,7-dienes. The reactions of these dienes with aryl and 2-chloroethyl isocyanates, under specific conditions, lead to the formation of fluorinated dihydro-1,3-benzoxazol-2(3H)-ones. This illustrates the compound's versatility in synthesizing fluorinated structures with potential applications in medicinal chemistry and material science (Kovtonyuk et al., 2005).

Chemical Behavior and Applications

Electrophilic Amination The compound, when involved in reactions with C-H acidic compounds, exhibits a potential for diverse transformations and stabilizations. This behavior is pivotal in synthesizing various heterocyclic compounds, highlighting its importance in creating compounds with potential biological activities (Andreae et al., 1992).

Anion Receptors Derivatives of "1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one" have been used to construct neutral anion receptors. These receptors show enhanced affinity for certain anions, suggesting their potential application in sensing technologies or chemical separations (Anzenbacher et al., 2000).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO/c1-2-3-4-10(16)15-7-5-11(6-8-15)9-12(11,13)14/h2H,1,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOORULVNFQVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2(CC1)CC2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)

![2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648328.png)

![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2648330.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2648331.png)

![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)